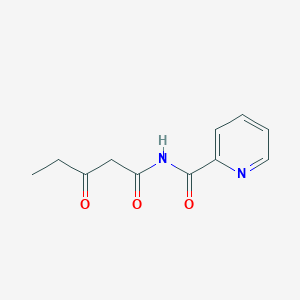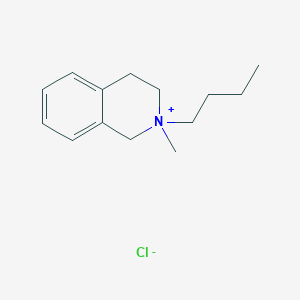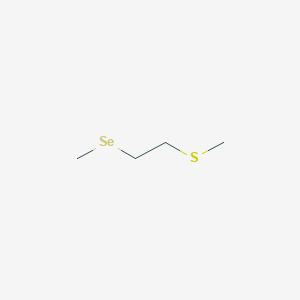
1-(Methylselanyl)-2-(methylsulfanyl)ethane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Methylselanyl)-2-(methylsulfanyl)ethane is an organosulfur and organoselenium compound It is characterized by the presence of both a methylselanyl group and a methylsulfanyl group attached to an ethane backbone
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Methylselanyl)-2-(methylsulfanyl)ethane typically involves the reaction of ethane derivatives with methylselanyl and methylsulfanyl reagents. One common method is the nucleophilic substitution reaction where an ethane derivative reacts with methylselanyl chloride and methylsulfanyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the selenium and sulfur groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic substitution reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 1-(Methylselanyl)-2-(methylsulfanyl)ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and selenoxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound back to its original form from its oxidized state using reducing agents like sodium borohydride.
Substitution: The methylselanyl and methylsulfanyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like thiols and selenols.
Major Products Formed:
Oxidation: Sulfoxides, selenoxides.
Reduction: Original compound.
Substitution: Various substituted ethane derivatives.
科学研究应用
1-(Methylselanyl)-2-(methylsulfanyl)ethane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing selenium and sulfur functionalities into molecules.
Biology: Investigated for its potential antioxidant properties due to the presence of selenium and sulfur, which are known to play roles in redox biology.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1-(Methylselanyl)-2-(methylsulfanyl)ethane involves its interaction with molecular targets through its selenium and sulfur atoms. These atoms can participate in redox reactions, influencing cellular oxidative stress levels. The compound may also interact with enzymes and proteins, modulating their activity and function. The exact molecular pathways and targets are still under investigation, but its redox activity is a key feature.
相似化合物的比较
Ethyl methyl sulfide: Contains a sulfur atom but lacks selenium.
Dimethyl selenide: Contains selenium but lacks sulfur.
Methyl ethyl sulfide: Similar structure but different functional groups.
Uniqueness: 1-(Methylselanyl)-2-(methylsulfanyl)ethane is unique due to the presence of both selenium and sulfur atoms in its structure. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
84015-02-1 |
|---|---|
分子式 |
C4H10SSe |
分子量 |
169.16 g/mol |
IUPAC 名称 |
1-methylselanyl-2-methylsulfanylethane |
InChI |
InChI=1S/C4H10SSe/c1-5-3-4-6-2/h3-4H2,1-2H3 |
InChI 键 |
BTBDUJKWLSZBTR-UHFFFAOYSA-N |
规范 SMILES |
CSCC[Se]C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Methoxy-N-methyl-N'-{4-[(2-methyl-1,3-thiazol-4-yl)methoxy]phenyl}urea](/img/structure/B14416276.png)
![4-[2-(2,4-Dinitrophenyl)hydrazinylidene]-2,6-bis(methoxymethyl)cyclohexa-2,5-dien-1-one](/img/structure/B14416278.png)
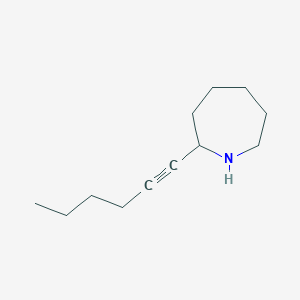

![(1S,4S)-4-[tert-butyl(dimethyl)silyl]oxycyclopent-2-en-1-ol](/img/structure/B14416300.png)

![1,2-Dimethyl-1-[2-(propanoylsulfanyl)ethyl]piperidin-1-ium iodide](/img/structure/B14416314.png)


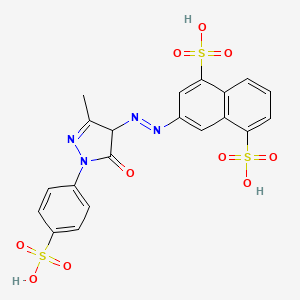
![1-[6-(Prop-2-en-1-yl)-3,4-dihydroquinolin-1(2H)-yl]ethan-1-one](/img/structure/B14416348.png)
![4-[4-(2-Chloro-1,1,2-trifluoroethoxy)phenoxy]aniline](/img/structure/B14416356.png)
